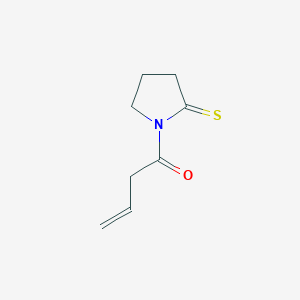
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one is a heterocyclic compound that contains a pyrrolidine ring with a thione group at the second position and a butenoyl group at the first position
Métodos De Preparación
The synthesis of 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one can be achieved through several methods. One common approach involves the thionation of the respective lactams using phosphorus pentasulfide or Lawesson’s reagent . Another method includes the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors . These synthetic routes typically require specific reaction conditions, such as the use of organocatalysts and controlled temperatures, to ensure the successful formation of the desired product.
Análisis De Reacciones Químicas
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Aplicaciones Científicas De Investigación
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active compounds . Additionally, this compound is used in the study of heterocyclic chemistry and organocatalysis .
Mecanismo De Acción
The mechanism of action of 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and thione group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one can be compared with other similar compounds, such as pyrrolidine-2-thione derivatives and pyrrolidin-2-ones . These compounds share similar structural features but differ in their chemical properties and biological activities. For example, pyrrolidine-2-thione derivatives are known for their diverse biological activities, while pyrrolidin-2-ones are used in various synthetic applications . The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
125880-06-0 |
|---|---|
Fórmula molecular |
C8H11NOS |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
1-(2-sulfanylidenepyrrolidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-4-7(10)9-6-3-5-8(9)11/h2H,1,3-6H2 |
Clave InChI |
WYNYIDZAHLHQED-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)N1CCCC1=S |
SMILES canónico |
C=CCC(=O)N1CCCC1=S |
Sinónimos |
2-Pyrrolidinethione, 1-(1-oxo-3-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















